molecular formula C16H21NO5S B14895835 2-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B14895835
M. Wt: 339.4 g/mol
InChI Key: UBWCQYVHYWIVBZ-UHFFFAOYSA-N
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Description

3-Thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-ethyl ester is an organic compound with a complex structure It is characterized by the presence of a thiophene ring, a carboxylic acid group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-ethyl ester typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the carboxylic acid group through a series of reactions. The esterification process is then carried out to form the final compound. Specific reagents and conditions used in these reactions can vary, but common reagents include carboxylic acids, alcohols, and catalysts such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

3-Thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.

    Industry: It can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 3-thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-ethyl ester is unique due to its specific functional groups and structural configuration.

Properties

Molecular Formula

C16H21NO5S

Molecular Weight

339.4 g/mol

IUPAC Name

2-[(3-ethoxycarbonyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H21NO5S/c1-3-22-16(21)12-8-9(2)23-14(12)17-13(18)10-6-4-5-7-11(10)15(19)20/h8,10-11H,3-7H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

UBWCQYVHYWIVBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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